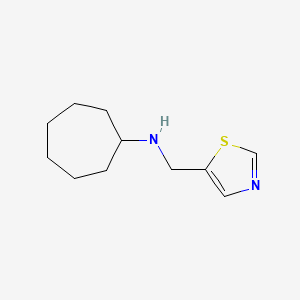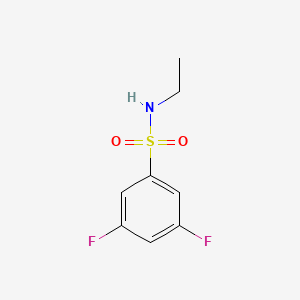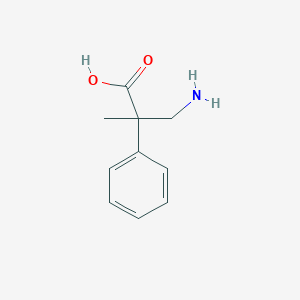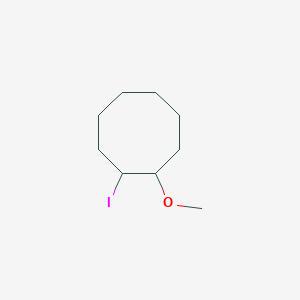
2-Methyl-3-oxo-3-(thiophen-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-3-(thiophen-3-yl)propanal is an organic compound that features a thiophene ring, a methyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic systems. For example, the use of ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine have been explored. These methods aim to achieve high enantiomeric excess and conversion rates while minimizing the risk of metal contamination .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-(thiophen-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or borane, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-3-oxo-3-(thiophen-3-yl)propanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. These interactions are often mediated by the compound’s functional groups, which can undergo specific chemical transformations under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound has a similar structure but features a methyl ester group instead of an aldehyde group.
3-Oxo-3-(2-thienyl)propanenitrile: This compound contains a nitrile group instead of an aldehyde group, leading to different chemical properties and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-methyl-3-oxo-3-thiophen-3-ylpropanal |
InChI |
InChI=1S/C8H8O2S/c1-6(4-9)8(10)7-2-3-11-5-7/h2-6H,1H3 |
InChI Key |
HCYQSNQNTNVOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
![3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13290023.png)



![N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride](/img/structure/B13290042.png)


![(3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290070.png)
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)

